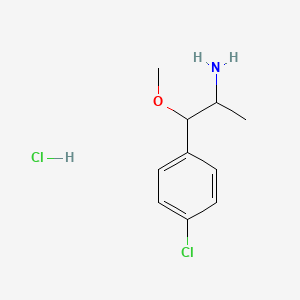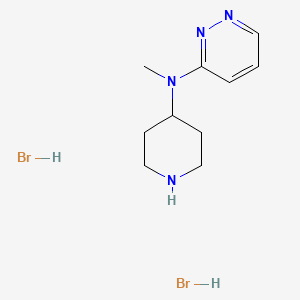
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Descripción general
Descripción
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 51362-41-5 . It has a molecular weight of 249.65 . The IUPAC name for this compound is 6-(4-chlorophenoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is 1S/C12H8ClNO3/c13-8-4-6-9(7-5-8)17-11-3-1-2-10(14-11)12(15)16/h1-7H,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the sources I have access to.Aplicaciones Científicas De Investigación
Medicinal and Chemosensing Applications
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, as a representative of pyridine derivatives, plays a significant role across various scientific disciplines, including medicinal chemistry and chemosensing applications. Pyridine derivatives are renowned for their biological activities, which span antifungal, antibacterial, antioxidant, and anticancer effects, among others. These compounds exhibit a high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples. The synthesis, structural characterization, and potential applications of pyridine derivatives in analytical chemistry as chemosensors have been extensively reviewed, highlighting the importance of these compounds in developing new biologically active compounds and chemosensors for detecting various species (Abu-Taweel et al., 2022).
Environmental Impact and Treatment Technologies
The environmental impact of chlorophenoxy derivatives, closely related to 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, has been studied, especially in the context of pesticide production wastewater treatment. These compounds, due to their toxicity, require advanced treatment techniques to prevent them from entering natural water sources. The treatment of high-strength wastewaters rich in recalcitrant compounds like chlorophenoxy derivatives has shown significant removal efficiencies using a combination of biological processes and granular activated carbon. This indicates the potential of these treatment methodologies in generating high-quality effluents, thereby mitigating the environmental impact of such toxic pollutants (Goodwin et al., 2018).
Biocatalyst Inhibition and Biorenewable Chemical Production
In another dimension of research, the study of carboxylic acids, including derivatives similar to 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, has provided insights into their inhibition effects on microbial biocatalysts used in producing biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by these compounds aids in engineering robust microbial strains for improved industrial performance. This research highlights the significance of carboxylic acids not only as microbial inhibitors but also as precursors for the green chemistry of the future, offering a pathway for the sustainable production of various industrially important chemicals (Jarboe et al., 2013).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-(4-chlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-4-6-9(7-5-8)17-11-3-1-2-10(14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAYWXNWIAHASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251717 | |
| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid | |
CAS RN |
51362-41-5 | |
| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)




![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)
![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)




